molecular formula C17H21NO3 B1639110 Dihydronarwedine

Dihydronarwedine

Cat. No.: B1639110
M. Wt: 287.35 g/mol
InChI Key: UFQNQEIAGBZCBL-YOEHRIQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydronarwedine can be synthesized through various chemical reactions involving the precursor Galanthamine. One common method involves the reduction of Galanthamine using hydrogenation techniques . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound often involves the extraction of Galanthamine from plant sources followed by its chemical modification. The extraction process includes solvent extraction, purification, and crystallization steps to isolate Galanthamine, which is then subjected to hydrogenation to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Dihydronarwedine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: The reduction of this compound can yield different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is used.

    Substitution: Various halogenating agents and nucleophiles can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized alkaloid derivatives, while reduction can produce fully or partially reduced forms of this compound .

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

(1R,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,14H,5-10H2,1-2H3/t14-,17-/m0/s1

InChI Key

UFQNQEIAGBZCBL-YOEHRIQHSA-N

SMILES

CN1CCC23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC

Isomeric SMILES

CN1CC[C@@]23CCC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC

Canonical SMILES

CN1CCC23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC

Origin of Product

United States

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